
Dapagliflozin Keto Impurity
概要
説明
Dapagliflozin Keto Impurity is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the efficacy and safety of the final drug product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and safety of dapagliflozin.
準備方法
The preparation of dapagliflozin keto impurity involves several synthetic routes and reaction conditions. One common method involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene as starting materials . These reagents undergo a series of reactions, including condensation and cyclization, to form the desired impurity. The reaction mass is then cooled to ambient temperature, and the insolubles are removed by celite bed filtration . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Chemical Reactions
Dapagliflozin keto impurity can undergo several chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and potassium bicarbonate.
-
Acylation: Introduction of an acyl group into an aromatic ring through Friedel-Crafts acylation.
-
Reduction: Reduction reactions are also significant in modifying the carbonyl group present in the keto impurity.
Role in Pharmaceutical Development
This compound plays a vital role in pharmaceutical development:
-
It is used to study the stability and degradation pathways of dapagliflozin.
-
Interaction studies focus on its behavior in biological systems and potential interactions with other compounds. Impurities can affect pharmacokinetics and pharmacodynamics by altering drug metabolism or efficacy, making understanding these interactions critical for ensuring patient safety and therapeutic effectiveness.
Impact on Biological Activity
This compound inhibits the SGLT2 transporter in the proximal renal tubules, leading to reduced glucose reabsorption and increased glucose excretion, thereby lowering blood glucose levels.
Dapagliflozin enhances fat oxidation and ketone production . It improves insulin sensitivity and shifts metabolism from glucose to lipid oxidation, increasing the glucagon-to-insulin ratio, which provides the metabolic basis for increased ketone production . Dapagliflozin also reduces fasting plasma glucose and increases insulin-stimulated glucose disposal .
Dapagliflozin and Ketoacidosis
Dapagliflozin is associated with a higher reporting frequency of ketoacidosis events compared to DPP-4 inhibitors or insulins . Research indicates that dapagliflozin may increase the risk of diabetic ketoacidosis (DKA), highlighting the importance of monitoring for adverse events related to both dapagliflozin and its impurities during clinical use.
Metabolic Reprogramming
Dapagliflozin induces metabolic reprogramming orchestrated by AMPK-mTORC1 signaling, with common and distinct effects in various tissues . It influences glucose metabolism, impacting the expression of genes involved in glucose metabolism and insulin signaling. Dapagliflozin also modifies the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Effects on Fatty Acid Metabolism
Dapagliflozin increases plasma FFA, enhancing channeling toward oxidation versus storage . In the liver, it enhances the channeling of FFA to β-oxidation, increasing hepatic HMG-CoA and plasma β-hydroxybutyrate, which is consistent with enhanced ketogenesis . Studies suggest that the dapagliflozin-induced increase in plasma ketone bodies is driven by the combined action of FFA mobilization from adipose tissue and diversion of hepatic FFA toward β-oxidation .
科学的研究の応用
Applications in Scientific Research
Dapagliflozin Keto Impurity has several applications in scientific research and pharmaceutical development:
Quality Control and Assurance
This compound is utilized as a reference standard in quality control (QC) and quality assurance (QA) during the commercial production of dapagliflozin and its related formulations. It helps ensure that the final products meet regulatory standards for purity and efficacy .
Stability and Degradation Studies
Research on this compound aids in understanding the stability and degradation pathways of dapagliflozin. This is essential for developing formulations that maintain therapeutic effectiveness over time .
Toxicity Studies
The impurity is also involved in toxicity studies related to dapagliflozin formulations. These studies assess potential adverse effects associated with impurities present in drug products .
Pharmacokinetic Studies
This compound plays a role in pharmacokinetic studies that investigate how drugs are absorbed, distributed, metabolized, and excreted in the body. Understanding these parameters is critical for determining appropriate dosing regimens .
Mechanistic Studies
The compound's interactions with various biomolecules can provide insights into its molecular mechanisms of action. For instance, it has been shown to affect glucose metabolism by interacting with SGLT2, influencing pathways such as glycolysis and gluconeogenesis .
Case Study 1: Impact on Drug Efficacy
A study demonstrated that the presence of this compound could alter the pharmacological profile of dapagliflozin, leading to variations in glucose-lowering effects among different formulations. This highlights the importance of monitoring impurities to ensure consistent therapeutic outcomes .
Case Study 2: Toxicological Assessment
In a toxicity study involving animal models, researchers observed that high doses of this compound resulted in significant metabolic changes, including alterations in glucose homeostasis and insulin signaling pathways. These findings underscore the need for careful evaluation of impurities during drug development .
作用機序
The mechanism of action of dapagliflozin keto impurity is closely related to that of dapagliflozin. Dapagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubule of the nephron, reducing glucose reabsorption and increasing urinary glucose excretion . This leads to improved glycemic control in patients with type 2 diabetes mellitus. The impurity itself may not have a direct therapeutic effect but can influence the overall pharmacokinetic and pharmacodynamic profile of dapagliflozin .
類似化合物との比較
Dapagliflozin keto impurity can be compared with other impurities and metabolites of dapagliflozin, such as benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . These compounds share similar chemical structures but differ in their functional groups and metabolic pathways. For example, benzylic hydroxy dapagliflozin has a hydroxyl group at the benzylic position, while oxo dapagliflozin has a ketone group . Desethyl dapagliflozin lacks an ethyl group compared to the parent compound . These differences can affect their pharmacological properties and potential therapeutic applications.
生物活性
Dapagliflozin Keto Impurity is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is essential for evaluating its potential effects on drug efficacy and safety.
- Molecular Formula: C21H23ClO7
- Molecular Weight: 422.86 g/mol
- CAS Number: 2169998-23-4
This compound primarily acts by inhibiting the SGLT2 transporter, which is located in the proximal renal tubules. This inhibition leads to reduced glucose reabsorption and increased glucose excretion in urine, thereby lowering blood glucose levels.
The biological activity of this compound can be summarized as follows:
- Targeting SGLT2 : The compound binds to and inhibits the SGLT2 transporter.
- Biochemical Pathways : It influences several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
- Pharmacokinetics : The compound exhibits rapid absorption from the gastrointestinal tract with an oral bioavailability of approximately 78%.
Cellular Impact
This compound affects various cellular processes:
- Gene Expression : It alters the expression of genes involved in glucose metabolism and insulin signaling.
- Metabolic Enzyme Activity : The impurity modifies the activity of key enzymes, impacting cellular metabolism and energy production.
Case Studies
-
Clinical Study on Metabolic Effects :
A study demonstrated that dapagliflozin treatment led to a significant reduction in fasting plasma glucose levels and an increase in insulin-stimulated glucose disposal by 36%. Additionally, there was a marked increase in lipid oxidation and plasma ketone concentrations, indicating a shift from glucose to fat oxidation in patients with type 2 diabetes .Parameter Baseline Post-Treatment Fasting Plasma Glucose (mg/dL) 167 ± 13 128 ± 6 Insulin-Stimulated Glucose Disposal (%) - +36 Plasma Ketone Concentration (mmol/L) 0.05 ± 0.015 0.20 ± 0.05 -
Toxicological Insights :
Research has indicated that dapagliflozin may be associated with an increased risk of diabetic ketoacidosis (DKA), particularly in certain populations. This highlights the importance of monitoring for adverse events related to both dapagliflozin and its impurities during clinical use .
Pharmacological Considerations
The presence of this compound in pharmaceutical formulations raises concerns about its potential impact on drug safety and effectiveness:
- Stability : The stability of this impurity can affect its long-term effects on cellular function.
- Environmental Factors : The efficacy of dapagliflozin may be influenced by other impurities present in drug formulations, necessitating stringent quality control measures during production.
特性
IUPAC Name |
[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPJGIQJRTYNA-RQSWOZRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。